molecular formula C7H9N3S B14324177 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole CAS No. 108078-98-4

1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B14324177
CAS No.: 108078-98-4
M. Wt: 167.23 g/mol
InChI Key: UGUAGHXMEYLBSE-UHFFFAOYSA-N
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Description

1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole typically involves multistep organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbon disulfide, followed by alkylation.

    Introduction of Ethenyl Groups: The ethenyl groups can be introduced via Heck coupling reactions, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.

    Sulfanyl Linkage Formation: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted triazoles.

    Substitution: Various substituted triazoles depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in coordination chemistry and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole depends on its application:

    Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.

    Coordination Chemistry: Acts as a ligand, forming complexes with metal ions, which can be used in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

    1-Ethenyl-3-(methylsulfanyl)-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethenyl group.

    1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.

Properties

CAS No.

108078-98-4

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-ethenyl-3-ethenylsulfanyl-5-methyl-1,2,4-triazole

InChI

InChI=1S/C7H9N3S/c1-4-10-6(3)8-7(9-10)11-5-2/h4-5H,1-2H2,3H3

InChI Key

UGUAGHXMEYLBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C=C)SC=C

Origin of Product

United States

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